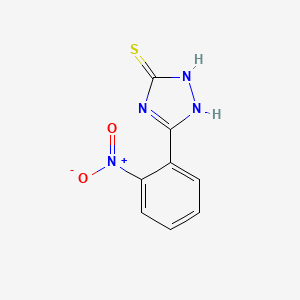
5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a nitrophenyl group and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole-thiol compound using an acidic or basic catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
作用机制
The mechanism of action of 5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with target proteins or enzymes. These interactions can modulate biological pathways and lead to the observed biological effects .
相似化合物的比较
Similar Compounds
- 5-(2-Nitrophenyl)-2-furoic acid
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 4,5-Dimethoxy-2-nitrophenyl derivatives
Uniqueness
5-(2-Nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a nitrophenyl group and a thiol group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
CAS 编号 |
6219-49-4 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC 名称 |
5-(2-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H6N4O2S/c13-12(14)6-4-2-1-3-5(6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15) |
InChI 键 |
GEUANHNCWBKHCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















